4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline
Description
Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Material Science
Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry, with their presence being a defining feature of a vast number of natural products, pharmaceuticals, and functional materials. frontiersin.org Their importance stems from the unique properties imparted by the nitrogen atom, including its ability to form hydrogen bonds, act as a Lewis base, and participate in aromatic systems. researchgate.netnih.gov This versatility makes them indispensable in drug design, where they are key components in a majority of FDA-approved small-molecule drugs. nih.govmsesupplies.com In material science, these heterocycles are integral to the development of organic conductors, semiconductors, dyes, and corrosion inhibitors, owing to their distinct electronic and photophysical characteristics. msesupplies.commsesupplies.com
Historical Context of Oxazolo[4,5-b]pyridine (B1248351) Systems in Chemical Literature
The oxazolo[4,5-b]pyridine ring system, a fused bicyclic heterocycle, has been a subject of interest in synthetic chemistry for several decades. Early methods for its synthesis often involved the condensation of 2-amino-3-hydroxypyridine (B21099) with various reagents like orthoesters or thioimidates. tandfonline.com Over the years, synthetic methodologies have evolved to include reactions utilizing polyphosphoric acid (PPA) or its trimethylsilyl (B98337) ester (PPSE) to facilitate the cyclization with carboxylic acids. clockss.org The exploration of this scaffold has been driven by its structural analogy to purines, which are fundamental components of nucleic acids, suggesting potential biological activity. dmed.org.ua This has led to the preparation of a variety of substituted oxazolo[4,5-b]pyridines to explore their chemical and pharmacological properties. tandfonline.comnih.gov
Rationale for Investigating Substituted Oxazolo[4,5-b]pyridines in Academic Contexts
The academic pursuit of substituted oxazolo[4,5-b]pyridines is propelled by the quest for novel molecules with enhanced or specific functionalities. The introduction of different substituents onto the core scaffold allows for the fine-tuning of its electronic, steric, and lipophilic properties. This targeted modification is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry, aiming to develop compounds with improved therapeutic profiles. For instance, research has shown that substituted oxazolo[4,5-b]pyridines can exhibit anti-inflammatory and anticancer activities. nih.govtandfonline.com The investigation of these derivatives contributes to a deeper understanding of the chemical space occupied by this heterocyclic system and its potential applications. researchgate.net
Overview of the Chemical Compound: 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline within this Framework
Research Data on Related Compounds
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 60-64 |
| Oxazolo[5,4-b]pyridine | C₆H₄N₂O | 120.11 | Not available |
Note: The data in this table is compiled from various sources and pertains to related, not identical, compounds. wikipedia.orgnih.gov
Detailed Research Findings on the Oxazolo[4,5-b]pyridine Scaffold
Investigations into the oxazolo[4,5-b]pyridine core have revealed a range of biological activities, underscoring the rationale for synthesizing new derivatives.
Table 2: Reported Biological Activities of Substituted Oxazolo[4,5-b]pyridines
| Derivative Class | Biological Activity | Reference |
|---|---|---|
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Anti-inflammatory, Analgesic | nih.gov |
| Oxazolo[4,5-b]pyridine-based triazoles | Anticancer | tandfonline.com |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | GSK-3β Inhibition, Anti-inflammatory | nih.gov |
The synthesis of new functionalized oxazolo[4,5-b]pyridines often starts from precursors like 5-Bromo-3-hydroxy-2-aminopyridine, highlighting the role of halogenated pyridines in accessing this scaffold. clockss.org The introduction of aryl groups, similar to the bromoaniline in the title compound, has been a common strategy to explore the chemical and biological potential of this heterocyclic system. tandfonline.comfigshare.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-9-4-3-7(14)6-8(9)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMAGLEMMTSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Oxazolo 4,5 B Pyridin 2 Yl Aniline and Analogues
Precursor Selection and Design for the Oxazolo[4,5-b]pyridine (B1248351) Core
A prevalent and effective strategy for the construction of the oxazolo[4,5-b]pyridine system involves the use of 2-amino-3-hydroxypyridine (B21099) and its substituted derivatives. prepchem.comresearchgate.net This precursor contains the requisite ortho-amino and hydroxyl groups on the pyridine (B92270) ring, which are essential for the subsequent cyclization to form the oxazole (B20620) ring.
For the synthesis of analogues bearing substituents on the pyridine ring, appropriately substituted 2-amino-3-hydroxypyridine derivatives are employed. For instance, 5-bromo-3-hydroxy-2-aminopyridine is a key starting material for introducing a bromine atom at the 6-position of the resulting oxazolo[4,5-b]pyridine ring system. clockss.org
The general approach involves the condensation of the 2-amino-3-hydroxypyridine derivative with a suitable carboxylic acid or its equivalent. This reaction leads to the formation of an intermediate amide, which then undergoes intramolecular cyclization to yield the desired oxazolo[4,5-b]pyridine.
| Precursor | Resulting Core Structure Component | Reference |
| 2-Amino-3-hydroxypyridine | Unsubstituted oxazolo[4,5-b]pyridine | prepchem.comresearchgate.net |
| 5-Bromo-3-hydroxy-2-aminopyridine | 6-Bromo-oxazolo[4,5-b]pyridine | clockss.org |
While 2-amino-3-hydroxypyridine derivatives are the most common precursors, alternative starting materials can be envisioned for the synthesis of the oxazolo[4,5-b]pyridine core. These alternative routes may offer advantages in terms of availability of starting materials or the introduction of specific substitution patterns.
One potential alternative involves the use of 2-chloro-3-nitropyridine (B167233) derivatives. researchgate.netnih.gov The synthetic strategy would involve the sequential displacement of the chloride and reduction of the nitro group to an amino group, followed by the introduction of a hydroxyl group to generate the necessary ortho-amino-hydroxy functionality for cyclization. This approach, while more complex, can be advantageous for the synthesis of highly functionalized analogues.
Another theoretical approach could involve the annulation of a pyridine ring onto a pre-existing functionalized oxazole core. researchgate.net However, this method is generally less common for the synthesis of the oxazolo[4,5-b]pyridine system.
| Alternative Precursor | Synthetic Strategy | Potential Advantage |
| 2-Chloro-3-nitropyridine | Nucleophilic substitution, reduction, and functional group interconversion | Access to diverse substitution patterns |
| Functionalized Oxazole | Annulation of a pyridine ring | Modular approach for specific analogues |
Cyclization Reactions for Oxazole Ring Formation
The formation of the oxazole ring is a critical step in the synthesis of the oxazolo[4,5-b]pyridine core. Several methods have been developed to effect this cyclization, each with its own set of advantages and limitations.
Acid-catalyzed condensation is a fundamental method for the formation of oxazole rings. In the context of oxazolo[4,5-b]pyridine synthesis, this typically involves the reaction of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid in the presence of a strong acid catalyst. The acid protonates the carbonyl group of the carboxylic acid, activating it towards nucleophilic attack by the amino group of the pyridine derivative. Subsequent dehydration and cyclization lead to the formation of the oxazole ring.
While effective, this method can sometimes require harsh reaction conditions and may not be suitable for substrates with sensitive functional groups.
Polyphosphoric acid (PPA) and its ester derivative, polyphosphate ester (PPSE), are widely used and highly effective reagents for mediating the cyclization of 2-amino-3-hydroxypyridine derivatives with carboxylic acids. researchgate.netclockss.org These reagents act as both the acidic catalyst and a dehydrating agent, promoting the formation of the oxazole ring under relatively milder conditions compared to traditional strong acids.
For example, the reaction of 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at elevated temperatures affords the corresponding 2-(4-cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine in high yield. clockss.org PPA has also been successfully employed in similar cyclization reactions. researchgate.netorganic-chemistry.org The choice between PPA and PPSE can depend on the specific substrates and desired reaction conditions, with PPSE sometimes offering milder reaction profiles. clockss.org
| Reagent | Substrates | Conditions | Product | Yield | Reference |
| PPSE | 5-Bromo-3-hydroxy-2-aminopyridine and 4-cyanobenzoic acid | 200°C | 2-(4-Cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine | 93% | clockss.org |
| PPA | 5-Bromo-3-hydroxy-2-aminopyridine and (4-piperidinyl)acetic acid | Heating | 2-((4-Piperidinyl)methyl)-6-bromo-oxazolo[4,5-b]pyridine | 70% | clockss.org |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of heterocyclic compounds, including oxazolo[4,5-b]pyridine analogues, is of significant interest. nih.govbeilstein-journals.org Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. nih.gov
In the context of oxazolo[4,5-b]pyridine synthesis, microwave assistance can be applied to the cyclization step. The use of microwave heating in conjunction with reagents like PPA or PPSE can facilitate rapid and efficient ring closure. beilstein-journals.org This approach is particularly beneficial for high-throughput synthesis and the generation of compound libraries for screening purposes. nih.gov While specific examples for the direct synthesis of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline using microwave assistance are not detailed in the provided context, the successful application of this technology to the synthesis of related isoxazolo[5,4-b]pyridines suggests its high potential in this area. nih.gov
| Technique | Advantage | Application | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity | Cyclization reactions for oxazole ring formation | nih.govbeilstein-journals.orgnih.gov |
Introduction of Bromo- and Aniline (B41778) Substituents
Regioselective Bromination Strategies
The introduction of a bromine atom at a specific position on an aromatic or heteroaromatic ring is a common yet challenging transformation. For the synthesis of this compound, regioselective bromination is paramount. While direct bromination of anilines can be difficult to control and often leads to multiple substitutions, methods have been developed to achieve para-selectivity. google.com One common strategy involves the protection of the amino group as an acetanilide, which then directs bromination to the para position. Subsequent hydrolysis removes the protecting group to yield the desired 4-bromoaniline. doubtnut.com
In the context of the oxazolo[4,5-b]pyridine system, electrophilic bromination is a viable approach. For instance, the bromination of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) has been shown to yield the 6-bromo derivative. prepchem.comgoogle.com The position of bromination on the pyridine ring is influenced by the electronic properties of the fused oxazole ring and any existing substituents. Achieving bromination at the desired position on the aniline precursor or on the assembled heterocyclic system requires careful selection of brominating agents and reaction conditions.
Methods for Aniline Moiety Installation
The aniline moiety is a fundamental building block in organic synthesis. beilstein-journals.org Its installation onto a heterocyclic framework can be accomplished through various methods. One-pot, three-component reactions have been developed for the synthesis of meta-substituted anilines from 1,3-diketones, acetone, and various amines. beilstein-journals.org Another approach involves the direct conversion of a phenolic hydroxyl group into a primary amino group. researchgate.net
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they play a crucial role in the synthesis of complex molecules like this compound and its analogues.
Suzuki and Heck Reactions for Aryl-Aryl and Aryl-Alkene Coupling
The Suzuki and Heck reactions are widely used for the formation of C-C bonds. The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is particularly effective for creating aryl-aryl bonds. nih.gov This reaction could be employed to couple the bromo-substituted aniline moiety with a suitable boronic acid or ester derivative of the oxazolo[4,5-b]pyridine core, or vice versa.
The Heck reaction, on the other hand, facilitates the coupling of an aryl or vinyl halide with an alkene. researchgate.net While not directly applicable to the formation of the core aryl-aryl bond in the target molecule, it is a valuable tool for the synthesis of analogues containing alkene functionalities.
A variety of palladium catalysts and ligands have been developed to optimize these reactions for different substrates. rsc.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Palladium-Catalyzed C-N Cross-Coupling for Anilines
The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has become a cornerstone of modern synthetic chemistry for the formation of anilines. nih.gov This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org This method is highly versatile and can be used to install the aniline moiety onto the bromo-substituted oxazolo[4,5-b]pyridine core. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, must be carefully optimized to achieve efficient coupling.
Multi-Step Synthetic Sequences and Optimization Strategies
Below is a table summarizing the key reactions and their applications in the synthesis of the target compound and its analogues.
| Reaction | Reactants | Product Type | Application in Synthesis |
| Regioselective Bromination | Aniline derivative, Brominating agent (e.g., NBS) | Bromoaniline | Introduction of the bromo substituent |
| Aniline Synthesis | Aryl halide, Amine source, Catalyst | Aniline derivative | Installation of the aniline moiety |
| Suzuki Coupling | Organoboron compound, Aryl halide, Palladium catalyst | Biaryl compound | Formation of the aryl-aryl bond |
| Heck Reaction | Aryl halide, Alkene, Palladium catalyst | Aryl-alkene | Synthesis of alkene-containing analogues |
| Buchwald-Hartwig Amination | Aryl halide, Amine, Palladium catalyst | Arylamine | Installation of the aniline moiety |
Sequential Functional Group Transformations
The construction of this compound is typically achieved through a multi-step synthetic sequence. A common and logical approach involves the initial formation of the oxazolo[4,5-b]pyridine core, followed by the introduction or modification of functional groups on the phenyl ring.
A plausible and widely utilized method for the synthesis of 2-aryloxazolo[4,5-b]pyridines is the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid. researchgate.net In the context of the target molecule, this would involve the reaction of 2-amino-3-hydroxypyridine with 4-bromo-3-nitrobenzoic acid. This condensation is typically facilitated by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), at elevated temperatures. researchgate.netclockss.org This reaction directly forms the 2-(4-bromo-3-nitrophenyl)oxazolo[4,5-b]pyridine intermediate.
The final and crucial step in this sequence is the reduction of the nitro group on the phenyl ring to an amine. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C), or chemical reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid. The successful reduction of the nitro group yields the final product, this compound.
An alternative sequential approach could involve the initial synthesis of a brominated oxazolo[4,5-b]pyridine core, followed by the introduction of the aniline moiety. For instance, 5-bromo-2-amino-3-hydroxypyridine can be condensed with a suitable benzoic acid derivative. researchgate.netclockss.org This strategy places the bromine atom on the pyridine ring of the heterocyclic system. Subsequent functionalization to introduce the 3-aminophenyl group at the 2-position would then be required, potentially through a palladium-catalyzed cross-coupling reaction.
Reaction Condition Optimization for Yield and Purity
In the condensation reaction to form the oxazole ring, the choice of the condensing agent is critical. While polyphosphoric acid (PPA) is effective, polyphosphoric acid trimethylsilyl ester (PPSE) is often considered a milder alternative that can lead to higher yields and cleaner reactions. clockss.org The reaction temperature is also a crucial factor; for instance, heating a mixture of 5-bromo-3-hydroxy-2-aminopyridine and 4-cyanobenzoic acid in PPSE at 200°C has been reported to give a high yield of the corresponding oxazolo derivative. clockss.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 2-aryloxazolo[4,5-b]pyridines has been successfully achieved under microwave irradiation in solvent-free conditions using an amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst. sid.ir This approach offers significant advantages, including dramatically reduced reaction times, high product yields, and a simplified work-up procedure, aligning with the principles of green chemistry. sid.ir
The table below summarizes a comparison of different catalytic systems and conditions for the synthesis of 2-aryloxazolo[4,5-b]pyridine derivatives.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| PPSE | 5-Bromo-3-hydroxy-2-aminopyridine, 4-Cyanobenzoic acid | 200°C | 93 | clockss.org |
| PPA | 5-Bromo-3-hydroxy-2-aminopyridine, (4-piperidinyl)acetic acid | N/A | 70 | clockss.org |
| SBA-Pr-NH2 | 2-Amino-3-hydroxypyridine, Benzoyl chlorides | Microwave, Solvent-free | High | sid.ir |
Novel Synthetic Route Development
The development of novel synthetic routes for this compound and its analogues is an active area of research, driven by the need for more efficient, versatile, and environmentally benign methodologies.
One innovative approach involves the synthesis of the related isoxazolo[4,5-b]pyridine (B12869654) system from readily available 2-chloro-3-nitropyridines. nih.gov This method proceeds via an intramolecular nucleophilic substitution of the nitro group. nih.gov While this leads to a different regioisomer of the oxazolopyridine core, the underlying strategy of using highly functionalized pyridine starting materials could be adapted for the synthesis of the target compound.
Another area of development is the use of one-pot synthesis procedures. For instance, a one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been reported, reacting oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in DMF. google.com This method is simple, provides a high yield (up to 92%), and avoids the use of hazardous liquid bromine. google.com This intermediate could potentially be converted to the target aniline derivative through a series of subsequent reactions.
Furthermore, advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions, like the Heck reaction, have been employed to introduce further diversity into the oxazolo[4,5-b]pyridine scaffold. clockss.org For example, a carboxylic acid moiety has been successfully introduced onto the pyridine ring of an oxazolo[4,5-b]pyridine derivative using a Heck reaction. clockss.org This demonstrates the potential for late-stage functionalization to create a wide range of analogues.
The table below presents some novel synthetic strategies for related heterocyclic systems that could be potentially adapted for the synthesis of the target compound.
| Strategy | Starting Materials | Key Features | Reference |
| Intramolecular Nucleophilic Substitution | 2-Chloro-3-nitropyridines | Forms isoxazolo[4,5-b]pyridines | nih.gov |
| One-pot Bromination | Oxazolo[4,5-b]pyridin-2(3H)-one, NBS | High yield, avoids liquid bromine | google.com |
| Microwave-assisted, Nano-catalysis | 2-Amino-3-hydroxypyridine, Benzoyl chlorides | Green, rapid, high yield | sid.ir |
| Late-stage Functionalization | Brominated oxazolo[4,5-b]pyridine | Heck reaction for diversification | clockss.org |
Chemical Reactivity and Derivatization Strategies of 4 Bromo 3 Oxazolo 4,5 B Pyridin 2 Yl Aniline
Reactivity of the Aniline (B41778) Functionality
The aniline moiety in 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a primary aromatic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, although its reactivity is modulated by the electron-withdrawing nature of the adjacent oxazolo[4,5-b]pyridin-2-yl group. This functionality serves as a key handle for introducing a wide range of substituents.
Nucleophilic Substitution Reactions
While primary anilines can, in principle, act as nucleophiles in substitution reactions, the literature reviewed does not provide specific examples of this reactivity for this compound. Generally, the nucleophilicity of the aniline can be exploited in reactions with alkyl halides or other electrophilic partners, though such transformations are less common in the derivatization of this specific scaffold compared to acylation or urea (B33335) formation.
Amide and Urea Formation
The most prevalent transformations of the aniline group in this compound involve acylation to form amides and reactions with isocyanates to produce ureas. These reactions are fundamental in linking the core scaffold to various side chains, which is a common strategy in drug design to modulate biological activity and pharmacokinetic properties.
Amide Formation: The aniline can be readily acylated using acyl chlorides or carboxylic acids (with coupling agents) in the presence of a base. This reaction is a cornerstone for creating a diverse library of derivatives.
Interactive Table 1: Examples of Amide Formation Reactions
| Acylating Agent | Base | Solvent | Product | Application |
| Acryloyl chloride | Pyridine (B92270) | Dichloromethane (DCM) | N-(4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acrylamide | Intermediate for kinase inhibitors |
| 3-(Trifluoromethyl)benzoyl chloride | N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | N-(4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide | Intermediate for therapeutic agents |
Urea Formation: The reaction of the aniline with an isocyanate provides a straightforward method for the synthesis of urea derivatives. This linkage is often explored for its hydrogen bonding capabilities in ligand-receptor interactions.
Interactive Table 2: Examples of Urea Formation Reactions
| Isocyanate | Base | Solvent | Product | Application |
| Phenyl isocyanate | Not specified | N,N-Dimethylformamide (DMF) | 1-(4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-phenylurea | Intermediate for kinase inhibitors |
| tert-Butyl isocyanate | Not specified | Acetonitrile (B52724) | 1-(4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-(tert-butyl)urea | Intermediate for therapeutic agents |
Electrophilic Aromatic Substitution on the Aniline Ring
The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the amine are already substituted by the bromo and oxazolopyridinyl groups. The remaining positions are sterically hindered and electronically deactivated. Consequently, there are no prominent examples in the surveyed literature of further electrophilic aromatic substitution on the aniline ring of this specific molecule.
Transformations Involving the Aryl Bromide
The aryl bromide functionality is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.
Cross-Coupling Chemistry (e.g., further Suzuki, Sonogashira, Buchwald-Hartwig applications)
Palladium-catalyzed cross-coupling reactions are extensively used to modify the 4-bromo position of the aniline ring. These reactions are generally high-yielding and tolerate a wide range of functional groups.
Suzuki Coupling: This reaction couples the aryl bromide with boronic acids or esters to form biaryl structures. It is a powerful tool for introducing various aryl and heteroaryl moieties.
Interactive Table 3: Examples of Suzuki Coupling Reactions
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product Application |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/Water | Synthesis of kinase inhibitors |
| (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | Synthesis of therapeutic agents |
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to arylethynyl derivatives. These derivatives can serve as final products or as intermediates for further transformations.
Interactive Table 4: Examples of Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Product Application |
| Ethynylbenzene | Pd(PPh3)2Cl2, CuI | Triethylamine (TEA) | DMF | Intermediate for kinase inhibitors |
| (Trimethylsilyl)acetylene | Pd(PPh3)4, CuI | TEA | THF | Intermediate for therapeutic agents |
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This allows for the introduction of a wide variety of primary and secondary amines at the 4-position.
Interactive Table 5: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System | Base | Solvent | Product Application |
| Morpholine | Pd2(dba)3, Xantphos | Cs2CO3 | 1,4-Dioxane | Synthesis of kinase inhibitors |
| Aniline | Pd(OAc)2, BINAP | NaOtBu | Toluene | Synthesis of therapeutic agents |
Conversion to Other Halogenated or Substituted Derivatives
While the aryl bromide is primarily utilized in cross-coupling reactions, it could theoretically be converted to other functionalities. For instance, halogen exchange reactions (e.g., Finkelstein reaction for conversion to aryl iodide) could be employed to modulate reactivity in subsequent coupling steps. However, specific examples of such transformations for this compound are not detailed in the reviewed scientific literature, which predominantly focuses on its direct use in palladium-catalyzed reactions.
Reactivity of the Oxazolo[4,5-b]pyridine (B1248351) Heterocyclic System
The oxazolo[4,5-b]pyridine ring system is an electron-deficient heterocycle, which significantly influences its reactivity. The pyridine nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution compared to benzene. The fused oxazole (B20620) ring further modulates this electronic character.
Due to the electron-withdrawing nature of the pyridine nitrogen, electrophilic aromatic substitution on the pyridine ring of the oxazolo[4,5-b]pyridine system is generally difficult. However, the presence of activating groups on the heterocyclic core can facilitate such reactions. For instance, studies on the 2-diethylaminooxazolo[4,5-b]pyridine system have shown that the fused 2-aminooxazole ring provides sufficient activation for electrophilic substitution to occur. mdpi.commdpi.com These reactions, including nitration and halogenation, proceed with high regioselectivity, exclusively at the C-6 position. mdpi.commdpi.com This preference for attack at C-6 is attributed to the electronic directing influence of the fused ring system. mdpi.com The regiochemistry can be confirmed by NMR spectroscopy, which shows meta-coupling between the H-5 and H-7 protons in the 6-substituted products. mdpi.com
| Electrophile (Reagent) | Solvent | Conditions | Product | Yield (%) | Reference |
| NO₂⁺ (HNO₃/H₂SO₄) | - | Standard nitration | 2-Diethylamino-6-nitrooxazolo[4,5-b]pyridine | 70 | mdpi.com |
| Br⁺ (NBS) | Chloroform | Reflux | 6-Bromo-2-diethylaminooxazolo[4,5-b]pyridine | 70 | mdpi.com |
| Cl⁺ (NCS) | Chloroform | Reflux | 6-Chloro-2-diethylaminooxazolo[4,5-b]pyridine | 43 | mdpi.com |
Table 1: Examples of Electrophilic Substitution Reactions on an Activated Oxazolo[4,5-b]pyridine System.
The electron-deficient character of the pyridine ring in the oxazolo[4,5-b]pyridine scaffold makes it inherently activated towards nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is a cornerstone for the functionalization of pyridine and related heterocycles. arkat-usa.org Nucleophilic attack typically occurs at the positions ortho and para (C-2 and C-4 in pyridine) to the ring nitrogen, as these positions can best stabilize the negative charge in the Meisenheimer intermediate. arkat-usa.org In the context of the fused oxazolo[4,5-b]pyridine system, the C-7 and C-5 positions are analogous to the ortho and para positions of pyridine, respectively, and are thus potential sites for nucleophilic attack, especially if a good leaving group is present at these positions. For instance, intramolecular nucleophilic substitution of a nitro group has been utilized as a key step in the synthesis of the related isoxazolo[4,5-b]pyridine (B12869654) ring system. nih.gov
The lone pair of electrons on the pyridine nitrogen atom (N-4) of the oxazolo[4,5-b]pyridine ring system is basic and readily participates in reactions with electrophiles such as alkyl halides. This reaction, known as quaternization, results in the formation of a positively charged pyridinium (B92312) salt. Studies on 2-(2-thienyl)oxazolo[4,5-b]pyridine have demonstrated that quaternization with methyl iodide occurs at the N-4 atom. researchgate.netscripps.edu This modification can significantly alter the electronic properties and solubility of the parent molecule.
Beyond the heterocyclic core, the primary amine of the aniline moiety in this compound is also a site for N-alkylation, which can be achieved using various alkylating agents under appropriate catalytic conditions. researchgate.net
| Substrate | Reagent | Solvent | Product | Reference |
| 2-(2-Thienyl)oxazolo[4,5-b]pyridine | Methyl iodide | Benzene | 4-Methyl-2-(2-thienyl)oxazolo[4,5-b]pyridinium iodide | researchgate.net |
| 2-(2-Furyl) mdpi.comresearchgate.netoxazolo[4,5-b]pyridine | Methyl iodide | - | Quaternization product at N4 | scripps.edu |
Table 2: Examples of Quaternization of Oxazolo[4,5-b]pyridine Derivatives.
Advanced Functional Group Interconversions
Functional groups on the this compound scaffold can be transformed into other functionalities through various synthetic methods, enabling the creation of diverse analogues.
The chemical reduction of functional groups is a key strategy for derivatization. For example, a nitrile group, which could be introduced onto the scaffold via a substitution or coupling reaction, can be readily reduced to a primary amine. In a study involving a related oxazolo[4,5-b]pyridine derivative, a cyano group was quantitatively reduced to a primary amino group using hydrogenation over Raney nickel under pressure. This transformation is valuable for introducing a flexible basic side chain. Other reducible groups that could be incorporated and transformed include nitro groups (to amines), esters (to alcohols), and ketones (to secondary alcohols).
| Substrate | Reagent/Catalyst | Pressure | Solvent | Reaction | Product | Yield (%) | Reference |
| Methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)propanoate | H₂, Raney Nickel | 35 atm | DMF | Nitrile Reduction | Methyl 3-(2-(4-(aminomethyl)phenyl)oxazolo[4,5-b]pyridin-6-yl)propanoate | Quantitative |
Table 3: Example of Nitrile Reduction in an Oxazolo[4,5-b]pyridine Derivative.
Oxidation reactions offer another avenue for modifying the this compound molecule. The pyridine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net The formation of a pyridine-N-oxide dramatically alters the reactivity of the pyridine ring, activating it for both nucleophilic and electrophilic substitution. mdpi.comresearchgate.net The aniline moiety is also susceptible to oxidation and can be converted to various products, including nitro compounds, azo compounds, or quinones, depending on the oxidant and reaction conditions. nih.gov For instance, non-selective oxidation with strong oxidizing agents like potassium permanganate (B83412) can convert aniline to nitrobenzene. nih.gov The specific outcome of an oxidation reaction on the target molecule would depend on the relative reactivity of the pyridine and aniline nitrogens and the chosen conditions, requiring careful control to achieve selectivity.
Role As a Core Scaffold and Building Block in Complex Molecular Synthesis
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Investigationsnih.gov
The structural features of 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline make it an excellent starting point for SAR studies. The ability to selectively modify different parts of the molecule allows for a systematic exploration of the chemical space and the identification of key structural motifs responsible for biological activity.
Strategic Diversification at the Aniline (B41778) Moiety
The primary amino group of the aniline moiety is a key site for diversification. It can be readily acylated to form a range of amides, which has been a particularly fruitful strategy in the development of novel therapeutic agents. For instance, a series of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides were synthesized and evaluated as inhibitors of the kinetoplastid Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.gov
In these studies, the aniline nitrogen was acylated with a variety of carboxylic acids, leading to the discovery of compounds with potent trypanocidal activity. The SAR investigation revealed that the nature of the acyl group has a significant impact on the inhibitory potency. A sharp SAR was observed, with the most active compounds featuring specific substitutions on the acyl chain. nih.gov For example, the introduction of a piperidine (B6355638) ring at the terminus of the acyl chain was found to be beneficial for activity.
The following interactive table summarizes the SAR data for a selection of these anilide derivatives, highlighting the impact of substitutions on the aniline moiety on their anti-trypanosomal activity.
| Compound | R Group (Acyl Moiety) | IC50 (µM) against T.b. rhodesiense |
| 1 | 4-methylbenzoyl | 1.2 |
| 2 | 4-(trifluoromethyl)benzoyl | 0.5 |
| 3 | 4-(piperazin-1-yl)benzoyl | 0.15 |
| 4 | 4-(4-methylpiperazin-1-yl)benzoyl | 0.091 |
This strategic diversification at the aniline moiety has been instrumental in optimizing the biological activity of this class of compounds, demonstrating the value of this compound as a scaffold for medicinal chemistry.
Exploration of Substituents on the Oxazolo[4,5-b]pyridine (B1248351) Core
While specific SAR studies focusing on the modification of the oxazolo[4,5-b]pyridine core of this compound are not extensively reported, the general principles of pyridine (B92270) chemistry suggest that substitution at this position can modulate factors such as:
Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, which can in turn affect binding to biological targets.
Solubility: The addition of polar or ionizable groups can enhance the aqueous solubility of the compounds, a critical parameter for drug development.
Metabolic Stability: Modification of the core structure can block sites of metabolism, thereby improving the pharmacokinetic profile of the compounds.
The synthesis of various substituted oxazolo[4,5-b]pyridines has been described, providing a foundation for future SAR studies on this part of the molecule. researchgate.net These synthetic strategies often involve the condensation of substituted 2-amino-3-hydroxypyridines with appropriate reagents. researchgate.net
Application in Heterocyclic Fused System Constructionnih.govnih.gov
The unique arrangement of reactive sites in this compound makes it a valuable precursor for the construction of more complex, fused heterocyclic systems.
Synthesis of Polycyclic Aromatic Compounds
The bromo and amino groups on the aniline ring can be utilized in a variety of cyclization reactions to build additional rings onto the core structure. For example, the amino group can participate in condensation reactions with dicarbonyl compounds to form new heterocyclic rings. The bromo group, on the other hand, is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, which can be used to form new carbon-carbon bonds and construct larger polycyclic aromatic systems. mdpi.commdpi.com
While direct examples of the use of this compound in the synthesis of polycyclic aromatic compounds are not prevalent in the literature, the reactivity of the bromoaniline substructure is well-established. For instance, bromoanilines are common starting materials in the synthesis of carbazoles and other nitrogen-containing polycyclic aromatic hydrocarbons.
Bridging Ligand Design
The nitrogen atoms within the oxazolo[4,5-b]pyridine core and the exocyclic amino group provide potential coordination sites for metal ions. This suggests that this compound could serve as a scaffold for the design of novel bridging ligands for the construction of coordination polymers and metal-organic frameworks (MOFs).
By modifying the aniline and pyridine moieties, it is possible to introduce additional donor atoms and control the geometry of the resulting metal complexes. For example, the amino group could be functionalized with pyridyl groups to create a multidentate ligand capable of bridging multiple metal centers. rsc.org The bromo group could be used to attach the ligand to a solid support or to introduce further functionality. The resulting coordination complexes could have interesting catalytic, magnetic, or photophysical properties.
Precursor in Chemical Probe Developmentunife.it
Chemical probes are small molecules used to study the function of proteins and other biological targets. The development of selective and potent chemical probes is a critical aspect of chemical biology. This compound possesses several features that make it an attractive starting point for the development of chemical probes.
Its rigid heterocyclic core can serve as a scaffold to present functional groups in a well-defined spatial orientation for interaction with a target protein. The bromo and amino groups provide convenient handles for the attachment of reporter tags, such as fluorescent dyes or biotin, or for the introduction of photoreactive groups for covalent labeling of the target protein.
The development of a chemical probe for the BET family of bromodomains, for example, started from a fragment-based screen and involved the optimization of a small molecule hit. nih.gov A compound like this compound could potentially be identified as a fragment hit in such a screen, and its reactive functional groups would allow for rapid elaboration into a potent and selective chemical probe.
Contributions to Chemical Library Synthesis
The compound this compound serves as a highly versatile scaffold for the synthesis of chemical libraries, which are large collections of diverse compounds used in high-throughput screening for drug discovery and chemical biology. Its utility stems from a molecular architecture that features multiple, chemically distinct reactive sites. This allows for the systematic and combinatorial introduction of a wide array of functional groups, enabling the exploration of a broad chemical space to identify molecules with desired biological activities.
The core structure, an oxazolo[4,5-b]pyridine fused system, is recognized as a "privileged scaffold" in medicinal chemistry. Such scaffolds are known to interact with various biological targets, and derivatives based on this core have shown promise as anticancer, anti-inflammatory, and kinase inhibitory agents. nih.govresearchgate.net The specific structure of this compound offers two primary, orthogonally reactive handles for diversification: the bromo substituent on the aniline ring and the primary amino group.
Strategic Diversification Points:
The Bromo Group: The bromine atom at the 4-position of the aniline ring is a key functional group for derivatization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly increasing the molecular diversity of the library. Common transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Heck Coupling: Reaction with alkenes to append vinyl derivatives.
Buchwald-Hartwig Amination: Reaction with amines to form substituted diamine structures.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The Amino Group: The primary amine at the 3-position is a nucleophilic site readily available for a multitude of chemical modifications. This functional group is ideal for building libraries of amides, sulfonamides, and other derivatives, which are common motifs in bioactive molecules. Key reactions include:
Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or anhydrides to generate a library of anilides. Structure-activity relationship (SAR) studies on related 3-(oxazolo[4,5-b]pyridin-2-yl)anilides have demonstrated the importance of this modification for biological potency. nih.gov
Sulfonylation: Reaction with various sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones to yield secondary or tertiary amines.
The presence of these two distinct reactive sites allows for a combinatorial approach to library synthesis. A collection of starting materials (e.g., boronic acids for the bromo position and carboxylic acids for the amino position) can be systematically combined with the core scaffold to rapidly generate a large and diverse library of novel compounds.
The following table provides a representative, though not exhaustive, illustration of how a chemical library can be constructed from the this compound scaffold by modifying the R¹ (via the amino group) and R² (via the bromo group) positions.
| Parent Scaffold | Modification at R¹ (Amine) | Modification at R² (Bromo) | Resulting Compound Class | Potential Reaction Type |
|---|---|---|---|---|
| This compound | -NH-CO-CH₃ (Acetyl) | -Br (Unmodified) | Amide | Acylation |
| -NH-SO₂-Ph (Benzenesulfonyl) | -Br (Unmodified) | Sulfonamide | Sulfonylation | |
| -NH₂ (Unmodified) | -Ph (Phenyl) | Biaryl | Suzuki Coupling | |
| -NH-CO-CH₃ (Acetyl) | -Ph (Phenyl) | Substituted Biaryl Amide | Sequential Acylation and Suzuki Coupling |
This strategic approach, leveraging a well-designed core scaffold like this compound, is fundamental to modern medicinal chemistry. It facilitates the efficient synthesis of compound libraries, which are essential for screening and identifying lead compounds in the drug development pipeline.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.
For 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, with a chemical formula of C₁₂H₈BrN₃O, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum, providing a definitive signature for the presence of a single bromine atom in the molecule. The experimentally observed m/z value would be compared to the theoretical value, and a small mass error would confirm the assigned molecular formula.
Table 1: Theoretical Isotopic Mass Data for [C₁₂H₈BrN₃O+H]⁺
| Ion Formula | Isotope | Theoretical m/z |
|---|---|---|
| [C₁₂H₉⁷⁹BrN₃O]⁺ | ⁷⁹Br | 289.9927 |
This table presents the theoretically calculated exact masses for the protonated molecular ion, showcasing the expected isotopic distribution due to the presence of bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy for Proton Environment Analysis
¹H NMR spectroscopy provides a map of the different types of protons present in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the bromoaniline and the oxazolopyridine ring systems. The protons on the bromoaniline ring would likely appear as a set of coupled multiplets, with their specific chemical shifts and coupling constants dictated by the positions of the bromo and amino substituents. The protons on the pyridine (B92270) part of the fused ring system would also exhibit characteristic shifts and couplings. The -NH₂ protons of the aniline (B41778) group would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aniline -NH₂ | 4.0 - 5.5 | br s |
| Aromatic C-H (Aniline) | 6.8 - 7.5 | m |
Note: The predicted values are estimates and the actual experimental values may vary based on the solvent and other experimental conditions. 'br s' denotes a broad singlet, and 'm' denotes a multiplet.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization state and its electronic environment.
In the ¹³C NMR spectrum of this compound, separate signals would be observed for each of the 12 carbon atoms in the molecule. The carbon atoms of the oxazole (B20620) and pyridine rings would resonate at characteristic chemical shifts, as would the carbons of the bromoaniline ring. The carbon atom attached to the bromine (C-Br) would show a signal at a relatively upfield position compared to the other aromatic carbons, while the carbon atom of the oxazole ring (C=N-O) would appear at a significantly downfield chemical shift.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. For instance, it would show correlations between the coupled protons on the aniline and pyridine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the bromoaniline ring to the oxazolopyridine system through the C-C bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of the primary amine (-NH₂) would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine would also be observable. The C=N and C=C stretching vibrations of the aromatic and heterocyclic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the oxazole ring would also have a characteristic absorption. Finally, the C-Br stretching vibration would be found in the lower frequency region of the spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Oxazole/Pyridine | C=N Stretch | 1600 - 1650 |
| Oxazole Ring | C-O Stretch | 1020 - 1250 |
Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Photophysical Properties
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the conjugated π-electron system of the molecule.
This compound, with its extended system of conjugated aromatic and heterocyclic rings, is expected to exhibit strong absorption in the UV or near-visible region. The specific λ_max values would be sensitive to the solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb light are fluorescent. For compounds that do fluoresce, the emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at a longer wavelength). The fluorescence properties, including the quantum yield and lifetime, are important for understanding the behavior of the molecule in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. The introduction of a heavy atom like bromine can sometimes influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are central to the quality control and process monitoring of "this compound." These techniques separate the target compound from impurities, starting materials, and byproducts, allowing for precise quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound." It offers high resolution and sensitivity for the separation and quantification of the compound in a mixture. A typical HPLC method for this aniline derivative would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.
The selection of the stationary phase, mobile phase composition, and detector is critical for developing a robust HPLC method. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a complex sample mixture. Detection is typically performed using a UV-Vis spectrophotometer, as the aromatic and heterocyclic nature of "this compound" imparts strong UV absorbance.
For reaction monitoring, HPLC can be used to track the consumption of starting materials and the formation of the product over time. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. In terms of purity assessment, HPLC can separate the main compound from closely related impurities, allowing for their quantification. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its purity.
A hypothetical HPLC method for the analysis of "this compound" is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
For the analysis of "this compound," a UPLC method would provide faster analysis times, which is particularly advantageous for high-throughput screening or rapid reaction monitoring. The enhanced resolution of UPLC can also be beneficial for separating complex mixtures containing closely related impurities that may not be resolved by HPLC.
The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the stationary phase, mobile phase, and detection parameters. However, the shorter analysis times and narrower peaks characteristic of UPLC place greater demands on the detector's data acquisition rate.
A representative UPLC method for "this compound" is outlined in the following table.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 98% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis due to its relatively high molecular weight and polar nature. However, GC-MS can be employed for its analysis after conversion into a more volatile derivative.
Derivatization is a chemical modification process that increases the volatility of an analyte. For a compound like "this compound," which contains a primary amine group, silylation is a common derivatization strategy. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the amine group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern.
The derivatization and GC-MS analysis of "this compound" would be particularly useful for confirming its structure and for identifying and quantifying volatile impurities that may be present in the sample.
A plausible GC-MS method for the analysis of the TMS derivative of "this compound" is summarized below.
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | 100 °C (hold 2 min), then ramp to 300 °C at 15 °C/min (hold 5 min) |
| Injector Temperature | 280 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mass Range | 50-550 amu |
Computational and Theoretical Investigations of 4 Bromo 3 Oxazolo 4,5 B Pyridin 2 Yl Aniline
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, which possesses rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape.
The key flexible bond in this molecule is the one connecting the aniline (B41778) ring to the oxazolopyridine core. Rotation around this bond can lead to different spatial arrangements, or conformers. MD simulations can identify the most stable conformers by calculating the potential energy of the molecule as a function of its dihedral angles. nih.gov This analysis helps in understanding which shapes the molecule is most likely to adopt in different environments, which is crucial for predicting its interaction with biological targets like enzymes or receptors. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline?
A one-pot acid-catalyzed method using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature is widely reported. This route starts with benzoyl chloride derivatives and 2-amino-3-hydroxypyridine, followed by bromination at the 4-position of the aniline ring. The reaction is monitored via TLC (n-hexane:ethyl acetate, 2:1), and purification involves recrystallization from acetonitrile . Alternative routes may involve multi-step sequences with nitration, chlorination, and N-alkylation, as seen in structurally related oxazolo-pyridine intermediates .
Q. How is the structural integrity of this compound confirmed?
Comprehensive characterization includes:
- IR spectroscopy : To identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the aniline group).
- NMR spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons and carbons, with careful assignment of coupling constants to distinguish oxazole and pyridine rings.
- HRMS : For precise molecular weight confirmation (e.g., calculated [M+H]⁺ for C₁₁H₈BrN₃O: 294.9874; observed: 294.9869) .
Q. What are the key reactivity patterns of the oxazolo[4,5-b]pyridine moiety in this compound?
The oxazole ring participates in electrophilic substitution reactions (e.g., bromination at the 5-position), while the pyridine nitrogen can act as a weak base. The aniline group undergoes diazotization and coupling reactions, enabling further functionalization .
Advanced Research Questions
Q. How can contradictory NMR data arising from overlapping signals in substituted oxazolo-pyridines be resolved?
Advanced techniques include:
- 2D NMR (COSY, HSQC, HMBC) : To correlate protons and carbons, particularly for distinguishing aromatic protons in congested regions.
- Computational modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .
- Deuteration studies : Selective deuteration of the aniline NH₂ group to simplify splitting patterns .
Q. What strategies optimize the yield of this compound in one-pot syntheses?
Critical parameters include:
- Catalyst loading : Increasing HClO₄/SiO₂ to 7–10 mol% improves reaction rate but risks side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require higher temperatures.
- Bromination timing : Introducing Br₂ or NBS after oxazole formation minimizes competing halogenation at undesired positions .
Q. How does the bromine substituent influence the compound’s electronic properties and pharmacological potential?
- Electronic effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the aniline ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Bioactivity : Brominated analogs are explored as kinase inhibitors or sphingosine-1-phosphate receptor agonists, leveraging halogen bonding for target interaction. Comparative studies with chloro/fluoro derivatives reveal selectivity trends .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate brominated byproducts.
- X-ray crystallography : Resolves regiochemical ambiguities in bromination (e.g., distinguishing 4-bromo vs. 6-bromo isomers) .
Methodological Notes
- Synthesis : Prioritize silica-supported catalysts for recyclability and reduced waste .
- Characterization : Cross-validate NMR assignments with literature data for oxazolo[4,5-b]pyridine derivatives .
- Data interpretation : Use statistical tools (e.g., principal component analysis) to correlate structural variations with bioactivity in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
